

# Molecular formula and weight of 6-Methoxydihydrosanguinarine

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An In-depth Technical Guide to 6-Methoxydihydrosanguinarine

This technical guide provides a comprehensive overview of **6-Methoxydihydrosanguinarine** (6-MDS), an isoquinoline alkaloid primarily derived from plants of the Papaveraceae family, such as Macleaya cordata.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, biological activities, and mechanisms of action.

# **Chemical and Physical Properties**

**6-Methoxydihydrosanguinarine**, also known as 6-Methoxy Dihydroavicine, is characterized by a methoxy group at the 6th position of the dihydrosanguinarine structure, which enhances its stability and modulates its biological effects.[3]



| Property          | Data   | Reference |
|-------------------|--|-----------|
| Molecular Formula | C21H17NO5  | [3][4]    |
| Molecular Weight  | 363.36 g/mol   | [3]       |
| Alternate M.W.    | 363.4 g/mol  | [4]       |
| Exact Mass        | 363.110673 g/mol   | [5]       |
| InChlKey          | ZXAGLUIVEUDJAR-<br>UHFFFAOYSA-N                            | [4]       |
| Synonyms          | 6-Methoxy Dihydroavicine, 6-MDS                            | [4]       |
| Natural Sources   | Macleaya cordata, Corydalis<br>balansae, Chelidonium majus | [1][4]    |

## **Biological Activity and Cytotoxicity**

6-MDS has demonstrated significant potential as an anti-cancer and antimicrobial agent. Its cytotoxicity has been evaluated against a range of cancer cell lines.

| Cell Line | Cancer Type                      | IC₅₀ Value (μM)   | Reference |  |
|-----------|----------------------------------|-------------------|-----------|--|
| MCF-7     | Breast Cancer                    | 0.61              | [3]       |  |
| SF-268    | Central Nervous<br>System Cancer | 0.54              | [3]       |  |
| HT29      | Colon Cancer                     | 3.8 ± 0.2         | [6]       |  |
| HepG2     | Hepatocellular<br>Carcinoma      | 5.0 ± 0.2         | [6]       |  |
| A549      | Lung Adenocarcinoma              | 5.22 ± 0.60 (24h) | [6]       |  |
| A549      | Lung Adenocarcinoma              | 2.90 ± 0.38 (48h) | [6]       |  |

In addition to its anti-cancer properties, 6-MDS exhibits antimicrobial activity, with a notable inhibitory effect against Staphylococcus aureus.[1][6]

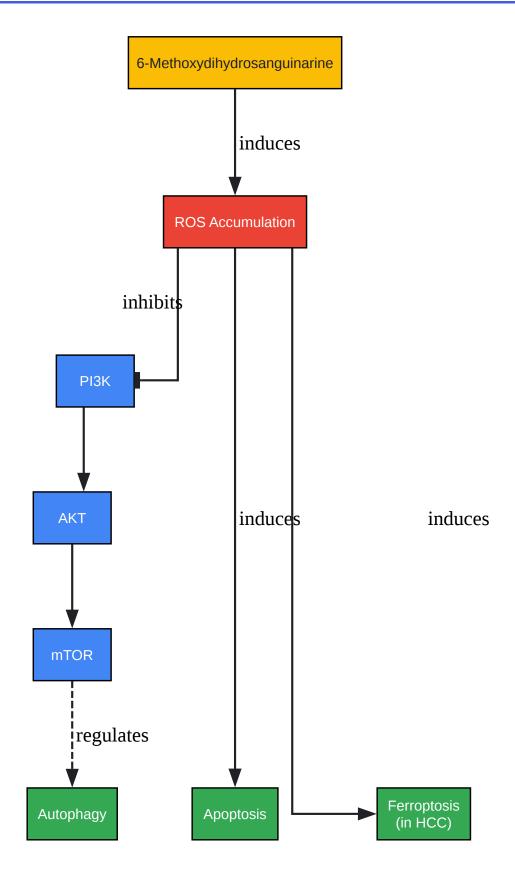


#### **Mechanism of Action**

The anti-tumor effects of 6-MDS are multifaceted, involving the induction of various cell death pathways and inhibition of key signaling cascades.

3.1. Induction of Apoptosis, Autophagy, and Ferroptosis 6-MDS is known to induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial function.[3] In breast cancer cells (MCF-7), it triggers both apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, a process mediated by the accumulation of Reactive Oxygen Species (ROS).[1][2] Furthermore, recent studies have revealed that 6-MDS can induce ferroptosis, an iron-dependent form of regulated cell death, in hepatocellular carcinoma (HCC) cells.[1] This induction of cell death in HCC is also linked to the upregulation of ROS levels.[1][2]



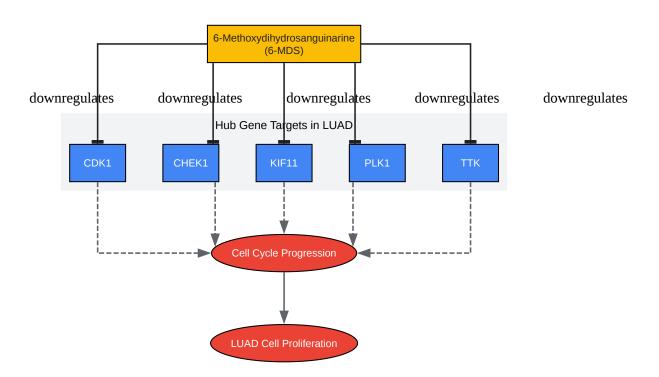


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6-MDS induced cell death pathways via ROS accumulation.



- 3.2. Cell Cycle Arrest and DNA Intercalation The compound can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.[3] It is also reported to intercalate into DNA, which disrupts critical processes of DNA replication and transcription.[3]
- 3.3. Action in Lung Adenocarcinoma (LUAD) In lung adenocarcinoma, 6-MDS is suggested to inhibit the cell cycle signaling pathway. Network pharmacology studies have identified key target genes, including CDK1, CHEK1, KIF11, PLK1, and TTK, which are significantly downregulated upon treatment.[6][7]



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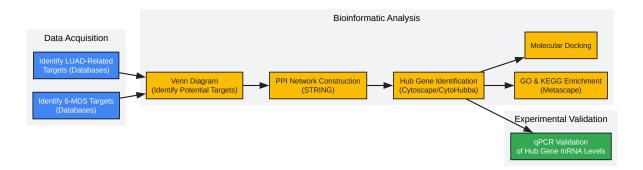
Proposed mechanism of 6-MDS in Lung Adenocarcinoma (LUAD).

#### **Experimental Protocols**

- 4.1. Cell Viability and Cytotoxicity Assessment (CCK-8 Assay) This protocol is adapted from studies on hepatocellular and lung adenocarcinoma cells.[1][6]
- Cell Seeding: Seed cells (e.g., HLE, HCCLM3, or A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of 6-MDS (e.g., 0, 0.25, 0.5, 1, 1.5  $\mu$ M) for specified durations (e.g., 12, 24, or 48 hours).
- Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 1-2 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the control group and determine IC<sub>50</sub> values.
- 4.2. Reactive Oxygen Species (ROS) Detection This protocol is based on the methodology used for HCC cells.[2]
- Cell Treatment: Treat cells with 6-MDS (e.g., 1 μM for HLE cells) for the desired time period.
   Include control groups with antioxidants like N-acetylcysteine (NAC) if applicable.
- Staining: Incubate the cells with 10  $\mu$ M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30-60 minutes at 37°C in the dark.
- Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
- Flow Cytometry: Resuspend cells in PBS and analyze immediately using a flow cytometer to detect the fluorescence of dichlorofluorescein (DCF), which is proportional to the level of intracellular ROS.



4.3. Network Pharmacology and Target Validation Workflow The following workflow was used to identify and validate targets of 6-MDS in lung adenocarcinoma.[6][7]



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Network pharmacology workflow for 6-MDS target identification.

## **Comparison with Related Alkaloids**

6-MDS is structurally related to Dihydrosanguinarine (DHSA) and its oxidized form, Sanguinarine (SA). The addition of the 6-methoxy group significantly alters its properties.[3]



| Compound                             | Molecular<br>Formula | Molecular<br>Weight | Key Structural Difference from 6-MDS        | Notes  |
|--------------------------------------|----------------------|---------------------|---|--|
| 6-<br>Methoxydihydros<br>anguinarine | C21H17NO5            | 363.36 g/mol        | -   | Enhanced<br>stability and<br>modulated<br>biological activity.<br>[3]              |
| Dihydrosanguina<br>rine (DHSA)       | C20H15NO4            | 333.34 g/mol        | Lacks the 6-<br>methoxy group.              | Precursor to SA;<br>possesses<br>antimicrobial and<br>anticancer<br>properties.[3] |
| Sanguinarine<br>(SA)                 | C20H14NO4+           | 332.33 g/mol        | Lacks 6-methoxy<br>group; oxidized<br>form. | Higher toxicity due to its quaternary ammonium structure.[3][8]                    |

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